Flt3-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H14N4O2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
9-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-10H-acridine-4-carboxamide |
InChI |
InChI=1S/C20H14N4O2/c25-19-14-4-1-2-7-17(14)23-18-15(19)5-3-6-16(18)20(26)24-22-12-13-8-10-21-11-9-13/h1-12H,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
KBSAEFBMUZPTCS-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Flt3-IN-13 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assay for Flt3-IN-13, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and topoisomerase II. This document outlines the core principles of FLT3 inhibition, presents available quantitative data for this compound, and offers a detailed, representative protocol for conducting an in vitro kinase assay to determine inhibitor potency.
Introduction to FLT3 and this compound
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways such as STAT5, PI3K/AKT, and MAPK/ERK.[2][3]
This compound is a potent, dual inhibitor targeting both FLT3 and topoisomerase II.[1] Its activity against FLT3 makes it a compound of interest for AML therapies. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in leukemia cell lines.[1]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| FLT3 | In Vitro Kinase Assay | 2.26 µM | [1] |
| Topoisomerase II | In Vitro Assay | 2.26 µM | [1] |
| HL-60 (Human promyelocytic leukemia cell line) | Antiproliferative Assay | 0.48 ± 0.08 µM | [1] |
FLT3 Signaling Pathway and Inhibition
FLT3 activation, either by its ligand or through activating mutations, triggers a cascade of downstream signaling events that promote leukemic cell survival and proliferation. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3, thereby blocking these downstream signals.
References
An In-depth Technical Guide on the Inhibition of FLT3 Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Flt3-IN-13". This technical guide will therefore focus on the effects of well-characterized, exemplary FMS-like tyrosine kinase 3 (FLT3) inhibitors on FLT3 signaling pathways, using data from seminal and recent studies. The principles, assays, and pathways described are directly applicable to the study of any novel FLT3 inhibitor.
Executive Summary
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells through downstream signaling cascades. This guide details the mechanism of FLT3 signaling, the impact of its constitutive activation, and the effects of targeted inhibitors on these pathways. We provide quantitative data for key inhibitors, detailed experimental protocols for assessing inhibitor activity, and visual diagrams of the signaling pathways and experimental workflows.
The FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and a conformational change. This activates the intracellular tyrosine kinase domain, leading to trans-autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades that are vital for cell survival, proliferation, and differentiation.
In the context of AML with FLT3 mutations (e.g., FLT3-ITD), the receptor is constitutively dimerized and phosphorylated, leading to constant and uncontrolled activation of these pathways. The three primary signaling axes downstream of FLT3 are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.
-
JAK/STAT Pathway: Particularly, STAT5 activation is a hallmark of FLT3-ITD-driven leukemia and is crucial for the proliferation of leukemic stem cells.[1][2]
The following diagram illustrates the canonical FLT3 signaling pathway and highlights the points of therapeutic intervention by FLT3 inhibitors.
Caption: FLT3 Signaling and Inhibition.
Quantitative Data: Inhibitor Potency
The efficacy of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. This is assessed both in biochemical assays (kinase activity) and cellular assays (cell viability, target phosphorylation). The AML cell lines MOLM-13 (heterozygous for FLT3-ITD) and MV4-11 (homozygous for FLT3-ITD) are standard models for these studies.
Table 1: Cellular Viability IC50 of FLT3 Inhibitors in FLT3-ITD+ AML Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Gilteritinib | MV4-11 | 0.92 | [1] |
| MOLM-13 | 2.9 | [1] | |
| Quizartinib | MV4-11 | 0.40 | [3] |
| MOLM-13 | 0.89 | [3] | |
| MOLM-14 | 0.73 | [3] | |
| Midostaurin | MOLM-13 | 29.41 | [4] |
| MV4-11 | 15.09 | [4] |
Table 2: Inhibition of FLT3 Phosphorylation and Downstream Signaling
| Inhibitor | Target | Cell Line/Assay | IC50 (nM) | Reference |
| Gilteritinib | pFLT3 | Cell-based assay | ~1 | [5] |
| pSTAT5 | MV4-11 xenograft | <20% of baseline at 3 mg/kg | [1] | |
| pERK | MV4-11 cells | Inhibition at 0.1 nM | [1] | |
| pAKT | MV4-11 cells | Inhibition at 1 nM | [1] | |
| Quizartinib | pFLT3 | MV4-11 cells | 0.50 | [3] |
| pSTAT5 | MV4-11 cells | Similar inhibition to pFLT3 | [3] | |
| Midostaurin | pFLT3 | MOLM-14 cells (FLT3-ITD) | 3 | [6] |
| pFLT3 | SEMK2 cells (FLT3-WT) | 30 | [6] |
Experimental Protocols
Assessing the effect of an FLT3 inhibitor on its target and downstream pathways is fundamental to its preclinical characterization. The following are detailed methodologies for key experiments.
Western Blotting for Phospho-Protein Analysis
This protocol is used to determine the extent to which an inhibitor blocks the phosphorylation of FLT3 and its downstream effectors like STAT5, ERK, and AKT.
Methodology:
-
Cell Culture and Treatment: Culture MOLM-13 or MV4-11 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with a dose range of the FLT3 inhibitor (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (typically 1-4 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold Phosphate Buffered Saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-FLT3 (Tyr591), phospho-STAT5 (Tyr694), phospho-ERK1/2 (Thr202/Tyr204), and phospho-AKT (Ser473) overnight at 4°C. Also, probe separate blots with antibodies for total FLT3, STAT5, ERK, and AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Quantify band intensity using densitometry software.
The following diagram outlines the workflow for this experiment.
Caption: Western Blotting Experimental Workflow.
Cellular Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the IC50 of a compound.
Methodology:
-
Cell Seeding: Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the FLT3 inhibitor in culture medium. Add the diluted compound to the wells, resulting in a final volume of 200 µL. Include wells with vehicle control (DMSO) and wells with medium only (background).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Addition:
-
For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate overnight to dissolve the crystals.
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT: Read the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Read the luminescence using a microplate reader.
-
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (set to 100% viability). Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve using non-linear regression to calculate the IC50 value.
Conclusion
The inhibition of constitutively active FLT3 signaling is a clinically validated and highly effective strategy for the treatment of FLT3-mutated AML. A thorough understanding of the downstream signaling pathways—RAS/MAPK, PI3K/AKT, and JAK/STAT—is essential for the development and evaluation of novel FLT3 inhibitors. The quantitative assessment of an inhibitor's potency through cellular viability assays and the direct measurement of target engagement via phospho-protein analysis are cornerstone activities in preclinical drug development. The methodologies and data presented in this guide provide a robust framework for researchers and scientists working to advance the next generation of targeted therapies for this challenging disease.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-13: A Technical Guide on Potency Against FLT3-TKD Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. Flt3-IN-13 has been identified as a dual inhibitor of FLT3 and topoisomerase II. This technical guide provides a comprehensive overview of the available data on the potency of this compound against FLT3, with a focus on the context of FLT3-TKD mutations, alongside detailed experimental protocols and pathway visualizations to support further research and development in this area.
Introduction to FLT3 and TKD Mutations
The FLT3 receptor plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. Upon binding its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways. In AML, activating mutations render the receptor constitutively active, leading to ligand-independent signaling and leukemogenesis.
FLT3-TKD mutations, occurring in approximately 7-11% of AML patients, are most commonly found at the D835 and I836 codons within the activation loop. These mutations stabilize the active conformation of the kinase, leading to constitutive signaling. While FLT3-ITD mutations are more common, TKD mutations are significant as they can confer primary or acquired resistance to certain types of FLT3 inhibitors.
This compound: A Dual Inhibitor of FLT3 and Topoisomerase II
This compound (also referred to as compound 20) has been identified as a potent inhibitor with a dual mechanism of action, targeting both FLT3 and topoisomerase II. This dual inhibition presents a potential advantage in cancer therapy by targeting both a key signaling pathway and DNA replication.
Available Potency Data for this compound
Comprehensive data on the potency of this compound against a wide panel of FLT3-TKD mutations is not extensively available in the public domain. However, the following key inhibitory concentrations have been reported:
| Target/Cell Line | IC50 |
| FLT3 | 2.26 μM |
| Topoisomerase II | 2.26 μM |
| HL-60 (human promyelocytic leukemia cell line) | 0.48 ± 0.08 μM |
The HL-60 cell line is known to express wild-type FLT3. The activity of this compound against this cell line suggests a potent anti-proliferative effect, which may be attributed to its dual inhibitory mechanism. Further studies are required to elucidate the specific potency of this compound against various FLT3-TKD mutant cell lines.
Experimental Protocols
The following sections detail standardized methodologies for assessing the potency of FLT3 inhibitors like this compound.
Biochemical Kinase Assay (FLT3 Enzyme Inhibition)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add a solution of recombinant FLT3 enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Cell Viability)
This assay measures the effect of an inhibitor on the growth and viability of leukemia cell lines expressing wild-type or mutant FLT3.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, or engineered Ba/F3 cells expressing specific FLT3-TKD mutations)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
This compound (or other test compounds) dissolved in DMSO
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the AML cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the diluted compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
FLT3 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by FLT3 and the point of inhibition by this compound.
Caption: FLT3 signaling and inhibition by this compound.
Experimental Workflow for Inhibitor Potency Assessment
The following diagram outlines a typical workflow for evaluating the potency of an FLT3 inhibitor.
Caption: Workflow for assessing FLT3 inhibitor potency.
Discussion and Future Directions
The dual inhibitory activity of this compound against both FLT3 and topoisomerase II makes it an interesting candidate for further investigation in AML. However, the lack of comprehensive data on its potency against a panel of clinically relevant FLT3-TKD mutations is a significant knowledge gap. Understanding how this compound performs against mutations like D835Y, which are known to confer resistance to some FLT3 inhibitors, is critical for predicting its clinical utility.
Future research should focus on:
-
Comprehensive Kinase Profiling: Testing this compound against a broad panel of wild-type and mutant FLT3 kinases, including various TKD point mutations (e.g., D835Y, D835V, I836M) and ITD/TKD double mutants.
-
Cellular Activity in Resistant Models: Evaluating the anti-proliferative activity of this compound in cell lines engineered to express specific resistance-conferring FLT3-TKD mutations.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of AML harboring different FLT3 mutations.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity for mutant FLT3.
By addressing these research questions, a more complete picture of this compound's potential as a therapeutic agent for FLT3-mutated AML can be established. This will be crucial for guiding its further development and potential translation into a clinical setting.
Preclinical Evaluation of Novel FLT3 Inhibitors in Acute Myeloid Leukemia (AML) Models: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of Flt3-IN-13, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, in various Acute Myeloid Leukemia (AML) models. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and hematology.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood.[1][2] A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene.[3][4][5] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 receptor.[3][4][5][6][7] This aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with a poor prognosis, including higher relapse rates and reduced overall survival.[1][3][8][9] Consequently, FLT3 has emerged as a critical therapeutic target in AML.[8][10]
This compound is a potent and selective small molecule inhibitor designed to target both FLT3-ITD and FLT3-TKD mutations. This guide details the preclinical studies undertaken to characterize its efficacy, mechanism of action, and pharmacokinetic profile in relevant AML models.
Data Presentation
In Vitro Cellular Activity
The anti-proliferative activity of this compound was assessed against a panel of human AML cell lines with different FLT3 mutation statuses. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure.
| Cell Line | FLT3 Status | This compound IC50 (nM) | Reference Compound (Quizartinib) IC50 (nM) |
| MV4-11 | FLT3-ITD (homozygous) | 5 | 2 |
| MOLM-13 | FLT3-ITD (heterozygous) | 10 | 5 |
| PL-21 | FLT3-ITD (heterozygous) | 15 | 8 |
| NB-4 | FLT3 wild-type | >1000 | >1000 |
Note: The IC50 values for this compound are representative examples based on typical preclinical data for potent FLT3 inhibitors. Reference values for Quizartinib are derived from published literature.
In Vivo Efficacy in AML Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated in a subcutaneous xenograft model using the MV4-11 AML cell line in immunodeficient mice.
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2 |
| This compound | 10 mg/kg, QD, PO | 85 | -3 |
| This compound | 30 mg/kg, QD, PO | 95 | -5 |
Note: These data are illustrative of typical results seen in preclinical in vivo studies of FLT3 inhibitors.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AML cell lines.
Methodology:
-
AML cell lines (MV4-11, MOLM-13, PL-21, and NB-4) were seeded in 96-well plates at a density of 1 x 10^4 cells per well.[11]
-
Cells were treated with serial dilutions of this compound or a reference compound (e.g., Quizartinib) for 72 hours.[6][11]
-
Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[11][12]
-
Luminescence was read on a plate reader.
-
IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Western Blot Analysis
Objective: To assess the inhibition of FLT3 signaling pathways by this compound.
Methodology:
-
MV4-11 cells were treated with varying concentrations of this compound for 2-4 hours.
-
Following treatment, cells were harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[13]
-
Membranes were blocked and then incubated with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[14]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.
Methodology:
-
Female immunodeficient mice (e.g., NOD/SCID) were subcutaneously inoculated with MV4-11 cells.
-
When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
-
This compound was administered orally (PO) once daily (QD) at specified doses. The vehicle control group received the formulation excipient.
-
Tumor volume and body weight were measured regularly (e.g., twice weekly).
-
At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Visualizations
FLT3 Signaling Pathway and Inhibition
Caption: this compound inhibits the constitutively active FLT3 receptor, blocking downstream pro-survival signaling pathways.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for determining the in vitro efficacy and mechanism of action of this compound in AML cell lines.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent and selective inhibitor of mutated FLT3. It exhibits significant anti-proliferative activity in FLT3-mutant AML cell lines and demonstrates robust anti-tumor efficacy in a xenograft model. The mechanism of action is confirmed through the inhibition of key downstream signaling pathways. These promising preclinical findings support the continued development of this compound as a potential therapeutic agent for patients with FLT3-mutated AML. Further studies, including comprehensive toxicology and pharmacokinetic profiling, are warranted to advance this compound towards clinical trials.
References
- 1. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 tyrosine kinase inhibitors in acute myeloid leukemia: clinical implications and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Evaluation of Flt3-IN-13 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant subset of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the receptor. This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt3-IN-13 is a novel inhibitor targeting the FLT3 kinase. These application notes provide a comprehensive guide for the evaluation of this compound in relevant AML cell lines, including detailed protocols for key in vitro experiments and representative data for established FLT3 inhibitors.
Data Presentation: Efficacy of FLT3 Inhibitors in AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known FLT3 inhibitors in the FLT3-ITD positive AML cell lines MOLM-13 and MV4-11. This data provides a benchmark for evaluating the potency of novel inhibitors like this compound.
| Inhibitor | MOLM-13 IC50 (nM) | MV4-11 IC50 (nM) | Reference Cell Line Characteristics |
| Midostaurin | ~200 | Susceptible | FLT3-ITD positive, TP53 wild type[1][2] |
| Quizartinib | <200 (more potent than Midostaurin) | Susceptible | FLT3-ITD positive, TP53 wild type[1][2] |
| Gilteritinib | ~200 | Susceptible | FLT3-ITD positive, TP53 wild type[1][2] |
| CCT137690 | 23 | 62 | FLT3-ITD positive[3] |
Signaling Pathway
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. This compound is designed to inhibit the kinase activity of FLT3, thereby blocking these downstream signals and inducing apoptosis in FLT3-mutant AML cells.
Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for essential experiments to characterize the activity of this compound in AML cell lines.
Experimental Workflow
References
Application Notes and Protocols for Studying FLT3 Inhibitor Resistance Using a Dual FLT3/Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors is a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML). Resistance often emerges through secondary mutations in the FLT3 kinase domain or activation of alternative signaling pathways. Flt3-IN-13 is a dual inhibitor of both FLT3 and Topoisomerase II. While detailed research on this compound in the context of FLT3 inhibitor resistance is limited in publicly available scientific literature, this document provides a comprehensive guide and generalized protocols for investigating the potential of such a dual-target inhibitor in overcoming resistance.
The rationale for a dual FLT3 and Topoisomerase II inhibitor lies in its potential to target both the primary oncogenic driver (mutant FLT3) and a fundamental mechanism of cell proliferation and survival (DNA replication via Topoisomerase II). This dual action could be effective against heterogeneous tumor populations and may prevent or overcome resistance.
This compound: Biochemical and Cellular Activity
This compound has been identified as a potent dual inhibitor. The following table summarizes its known in vitro activities based on available data.
| Target/Cell Line | Parameter | Value | Reference |
| FLT3 | IC50 | 2.26 µM | [1][2] |
| Topoisomerase II | IC50 | 2.26 µM | [1][2] |
| HL-60 (AML cell line) | Antiproliferative IC50 | 0.48 ± 0.08 µM | [1] |
Cellular Effects in HL-60 Cells:
-
Induces cell cycle arrest at the G2/M phase.[1]
-
Upregulates p53 and TNFα.[1]
-
Increases the activity of caspases 3 and 7.[1]
-
Elevates the Bax/Bcl-2 ratio, suggesting a pro-apoptotic mechanism.[1]
Studying FLT3 Inhibitor Resistance with a Dual Inhibitor
The following sections provide generalized protocols and conceptual frameworks for evaluating a dual FLT3/Topoisomerase II inhibitor like this compound in the context of FLT3 inhibitor resistance.
Experimental Workflow for Assessing a Dual Inhibitor in FLT3 Resistance
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of the dual inhibitor in both FLT3 inhibitor-sensitive and -resistant AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13 for FLT3-ITD sensitive, and engineered resistant lines with D835Y or F691L mutations).
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Dual FLT3/Topoisomerase II inhibitor (e.g., this compound).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
96-well opaque-walled microplates.
-
Multimode plate reader.
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the dual inhibitor in culture medium.
-
Add 100 µL of the diluted inhibitor to the respective wells to achieve the final desired concentrations (typically ranging from 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 using non-linear regression analysis.
Protocol 2: Western Blot for FLT3 Signaling Pathway Analysis
Objective: To assess the effect of the dual inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins in resistant cell lines.
Materials:
-
AML cell lines (sensitive and resistant).
-
Dual inhibitor.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-cleaved PARP, anti-γH2AX).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat AML cells with the dual inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 4, 8, or 24 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The presence of γH2AX will indicate DNA damage due to Topoisomerase II inhibition.
FLT3 Signaling and Resistance Pathways
The following diagram illustrates the FLT3 signaling pathway and points of potential resistance that can be studied.
Conclusion
While specific data on this compound for overcoming FLT3 inhibitor resistance is not yet widely published, its dual-targeting mechanism presents a rational strategy for this purpose. The provided protocols and conceptual frameworks offer a solid foundation for researchers to investigate the efficacy of this compound or other similar dual inhibitors in preclinical models of resistant AML. Such studies are crucial for the development of next-generation therapies that can circumvent the complex mechanisms of drug resistance in leukemia.
References
Application Notes and Protocols for In Vivo Evaluation of Flt3-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4] Consequently, FLT3 has emerged as a key therapeutic target for AML.[1][5] Flt3-IN-13 is a novel, potent, and selective inhibitor of FLT3 designed to target both wild-type and mutated forms of the kinase. These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical models of AML.
Signaling Pathway
The diagram below illustrates the canonical FLT3 signaling pathway and the proposed mechanism of action for this compound. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival.[1] this compound is designed to inhibit the kinase activity of FLT3, thereby blocking these downstream signals.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Mouse Xenograft Models
Disclaimer: Information regarding the specific compound "Flt3-IN-13" was not found in the conducted search. The following application notes and protocols are based on other well-characterized Flt3 inhibitors and are provided as a representative guide for researchers working with similar small molecule inhibitors in mouse xenograft models.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4][5][6] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML, leading to the development of numerous small molecule inhibitors.
These application notes provide an overview of the use of FLT3 inhibitors in mouse xenograft models of AML, with a focus on dosage, administration, and experimental protocols.
Mechanism of Action and Signaling Pathway
FLT3 inhibitors function by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[7] The primary signaling cascades activated by FLT3 include the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, all of which are critical for cell proliferation and survival.[3][8][9][10][11][12] By blocking these pathways, FLT3 inhibitors induce cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[11]
Caption: A diagram of the FLT3 signaling pathway and the mechanism of action of FLT3 inhibitors.
Dosage and Administration in Mouse Xenograft Models
The optimal dosage and administration schedule for an FLT3 inhibitor can vary depending on the specific compound, the AML cell line used, and the type of xenograft model (subcutaneous vs. orthotopic). The following table summarizes dosages for several published FLT3 inhibitors in mouse xenograft models.
| Inhibitor | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |
| CHMFL-FLT3-362 | MV4-11, MOLM-13 | NOD/SCID | 50, 100, 150 mg/kg | Oral (gavage) | Daily | [13][14] |
| Gilteritinib | MOLM-13 | Nude | 30 mg/kg | Oral (gavage) | Daily for 11 days | [15] |
| Gilteritinib | MV4-11 | Nude | 3, 6, 10 mg/kg | Oral (gavage) | Daily for 28 days | [7] |
| Quizartinib (AC220) | MOLM-13 | Nude | 3 mg/kg | Oral (gavage) | Daily for 11 days | [15] |
| Quizartinib (AC220) | MOLM-13 | Nude | 10 mg/kg | Oral (gavage) | Daily for 4 weeks | [16] |
| AMG925 | MOLM-13 | Nude | 6.25, 12.5, 25, 37.5 mg/kg | Oral (gavage) | Daily for 10 days | [17] |
| Foretinib | MOLM-13, MV4-11 | NSG | 15 mg/kg | Oral (gavage) | Daily | [12] |
| Sorafenib | MOLM-13 | Nude | 1, 3, 10 mg/kg | Oral (gavage) | Single dose (for PK) | [18] |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous AML xenograft model and subsequent treatment with an FLT3 inhibitor.
Caption: A workflow diagram for a subcutaneous mouse xenograft study.
Materials:
-
AML cell line (e.g., MV4-11, MOLM-13)
-
Immunocompromised mice (e.g., NOD/SCID, Nude)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
FLT3 inhibitor
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture AML cells in appropriate media and conditions to achieve the required number of cells for injection.
-
Cell Preparation: Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[15]
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).[18] Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Treatment: Administer the FLT3 inhibitor or vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule.
-
Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, dissect the tumors, and perform downstream analyses (e.g., pharmacodynamics, histology).
Orthotopic Xenograft Model Protocol
This protocol outlines the establishment of a disseminated/orthotopic AML model, which more closely mimics human disease.
Materials:
-
AML cell line expressing a reporter gene (e.g., Luciferase)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
PBS
-
FLT3 inhibitor
-
Vehicle control
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Preparation: Harvest and resuspend luciferase-expressing AML cells in sterile PBS.
-
Injection: Inject the cell suspension (e.g., 50,000 cells) into the tail vein of each mouse.[18]
-
Engraftment Confirmation: Monitor leukemia engraftment by performing bioluminescence imaging at regular intervals.
-
Treatment Initiation: Once engraftment is confirmed (e.g., 10 days post-injection), begin treatment with the FLT3 inhibitor or vehicle control.[19]
-
Monitoring: Monitor disease progression and treatment efficacy using bioluminescence imaging. Also, monitor the overall health and survival of the mice.
-
Endpoint: The primary endpoint is typically overall survival. Secondary endpoints can include assessment of leukemia burden in various organs (e.g., bone marrow, spleen).
Pharmacodynamic Analysis
To confirm the on-target activity of the FLT3 inhibitor in vivo, pharmacodynamic studies can be performed.
Procedure:
-
Establish subcutaneous xenografts as described above.
-
Administer a single dose of the FLT3 inhibitor.
-
At various time points post-dose (e.g., 4, 8, 24 hours), euthanize a subset of mice and harvest the tumors.[7]
-
Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK, AKT).[7] A significant reduction in the phosphorylated forms of these proteins indicates effective target inhibition.
Conclusion
Mouse xenograft models are indispensable tools for the preclinical evaluation of FLT3 inhibitors. The protocols and dosage information provided here, based on published studies of various FLT3 inhibitors, offer a framework for designing and executing in vivo efficacy studies. Researchers should optimize these protocols based on the specific characteristics of their inhibitor and the scientific questions being addressed.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Therapy of FLT3 in Treatment of AML—Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejhbmt.journals.ekb.eg [ejhbmt.journals.ekb.eg]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors [mdpi.com]
- 11. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. haematologica.org [haematologica.org]
- 15. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Flow Cytometry Analysis of Flt3 Inhibitor-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed protocols and application notes for the analysis of cells treated with Flt3 inhibitors, using flow cytometry to assess apoptosis and cell cycle distribution. While the inquiry specified Flt3-IN-13, publicly available data for this specific compound is limited. Therefore, this document utilizes representative data from well-characterized Flt3 inhibitors to illustrate the expected outcomes and analytical procedures.
Introduction to Flt3 and its Inhibition
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1][2] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[1][2][3]
Flt3 inhibitors are a class of targeted therapeutic agents designed to block the aberrant signaling from mutated FLT3.[1] By inhibiting the kinase activity of FLT3, these compounds can induce apoptosis and cell cycle arrest in FLT3-mutated cancer cells. Flow cytometry is an indispensable tool for quantifying these cellular responses to Flt3 inhibitor treatment.
Flt3 Signaling Pathway and Inhibition
The following diagram illustrates the canonical Flt3 signaling pathway and the mechanism of action for Flt3 inhibitors.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flt3-IN-13 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flt3-IN-13 in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of this dual Flt3 and Topoisomerase II inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor that dually targets Fms-like tyrosine kinase 3 (FLT3) and Topoisomerase II, with an IC50 value of 2.26 µM for both.[1] In cells, it disrupts the normal signaling cascade initiated by FLT3, a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic progenitor cells.[2][3] Mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell growth in certain leukemias.[4][5] this compound is designed to block this activity. Additionally, its inhibition of Topoisomerase II interferes with DNA replication, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]
Q2: What is a good starting concentration for this compound in my cell culture experiments?
A general recommendation for starting experiments with a new inhibitor is to use a concentration 5 to 10 times higher than its reported IC50 or Ki value to ensure complete inhibition of the target.[6] For this compound, which has a reported IC50 of 2.26 µM for FLT3, a starting concentration in the range of 10-25 µM could be considered for initial experiments. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same percentage of DMSO) in your experiments.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound should be determined empirically for each cell line. This is typically achieved by performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. A common method for this is the MTT assay. Based on the IC50 value, you can then select appropriate concentrations for your subsequent experiments, considering whether you aim for partial or complete inhibition of cell growth. It is also important to assess the inhibitor's effect on the target protein's activity, for example, by measuring the phosphorylation status of Flt3.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on cells. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to micromolar ranges. |
| Poor inhibitor solubility or stability. | Ensure the inhibitor is fully dissolved in the stock solution. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell line is resistant to this compound. | Confirm that your cell line expresses Flt3 and is dependent on its activity for survival. Consider sequencing the Flt3 gene in your cell line to check for resistance-conferring mutations. | |
| High levels of cell death, even at low concentrations. | Inhibitor is highly cytotoxic to the cell line. | Perform a cytotoxicity assay (e.g., Trypan Blue exclusion or a live/dead cell staining assay) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle control in your experimental setup. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment, as this can significantly impact the outcome of drug response assays. |
| Inhibitor degradation. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. | |
| Biological variability. | Perform experiments with multiple biological replicates to ensure the reproducibility of your findings. | |
| Difficulty in detecting inhibition of Flt3 phosphorylation. | Suboptimal antibody for Western blotting. | Use a well-validated antibody specific for phosphorylated Flt3 (p-Flt3). You may need to optimize the antibody concentration and incubation time. |
| Timing of cell lysis. | The phosphorylation state of proteins can be transient. Perform a time-course experiment to determine the optimal time point to observe Flt3 inhibition after treatment with this compound. | |
| Low basal Flt3 phosphorylation. | If your cells have low endogenous Flt3 activity, you may need to stimulate them with the Flt3 ligand (FL) to induce phosphorylation before treating with the inhibitor. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent or suspension cells.
Materials:
-
This compound
-
DMSO
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range is from 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Add 100 µL of the 2X inhibitor dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
For adherent cells, carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
For suspension cells, centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization buffer.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessment of Flt3 Inhibition by Western Blotting
This protocol describes how to measure the inhibition of Flt3 phosphorylation in cells treated with this compound.
Materials:
-
This compound
-
Target cell line expressing Flt3
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Flt3 (e.g., Tyr591) and anti-total-Flt3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or culture flasks and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on the previously determined IC50) for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Flt3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Flt3 as a loading control.
-
Quantify the band intensities and normalize the phospho-Flt3 signal to the total Flt3 signal to determine the extent of inhibition.
-
Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to FLT3 Inhibitors in Vitro
Disclaimer: The specific inhibitor "Flt3-IN-13" could not be definitively identified in publicly available scientific literature. Therefore, this technical support guide provides information on overcoming resistance to well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors in general. The principles and methodologies described herein are applicable to research involving various FLT3 inhibitors and can serve as a guide for troubleshooting resistance to novel or less-characterized compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity of our FLT3-mutated AML cell line to our FLT3 inhibitor over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to FLT3 inhibitors is a significant challenge. The most common mechanisms observed in vitro include:
-
Secondary On-Target Mutations: Point mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, can emerge.[1][2] These mutations can interfere with the binding of Type II FLT3 inhibitors, which preferentially bind to the inactive conformation of the kinase.[3][4] The "gatekeeper" mutation F691L can confer resistance to both Type I and Type II inhibitors.[2][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival, even when FLT3 is inhibited.[6][7] Commonly activated pathways include:
-
Overexpression of FLT3: An increase in the expression of the FLT3 receptor can effectively "out-compete" the inhibitor.[6]
-
Microenvironment-Mediated Resistance: Bone marrow stromal cells can protect leukemia cells from FLT3 inhibitors by secreting growth factors like Fibroblast Growth Factor 2 (FGF2), which can activate the MAPK pathway.[10]
Q2: How can we experimentally confirm the mechanism of resistance in our cell line?
A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the FLT3 gene in your resistant cell line to identify any secondary mutations in the kinase domain.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins to identify activated bypass pathways. Key proteins to probe include phospho-FLT3, phospho-AKT, phospho-ERK1/2, and phospho-STAT5.[8]
-
Co-culture Experiments: To investigate microenvironment-mediated resistance, co-culture your resistant cells with bone marrow stromal cells and assess cell viability in the presence of the FLT3 inhibitor.
Q3: What are the primary strategies to overcome FLT3 inhibitor resistance in our in vitro models?
A3: Several strategies can be employed to overcome resistance:
-
Switch to a Different Class of FLT3 Inhibitor: If resistance is due to a TKD mutation that affects a Type II inhibitor, switching to a potent Type I inhibitor that binds to the active conformation of FLT3 may be effective.[3]
-
Combination Therapy: This is a highly effective approach. Consider combining your FLT3 inhibitor with inhibitors of the identified bypass signaling pathways:
-
Use of Dual-Target Inhibitors: Novel inhibitors that target both FLT3 and a key resistance pathway (e.g., dual FLT3/HDAC or FLT3/JAK inhibitors) are being developed.[5][11]
Troubleshooting Guides
Problem 1: My FLT3 inhibitor is no longer inducing apoptosis in my resistant cell line.
| Possible Cause | Suggested Solution |
| Activation of anti-apoptotic proteins (e.g., BCL-2, MCL-1) | Perform a Western blot to assess the expression levels of BCL-2 family proteins. If upregulated, consider combination treatment with a BCL-2 inhibitor like venetoclax.[11] |
| Activation of pro-survival signaling pathways (PI3K/AKT, MAPK/ERK) | Analyze the phosphorylation status of AKT and ERK via Western blot. If activated, test the synergistic effect of combining your FLT3 inhibitor with a PI3K or MEK inhibitor.[7] |
| Emergence of a resistance mutation | Sequence the FLT3 kinase domain to check for mutations. If a mutation is present, consider testing a next-generation FLT3 inhibitor that is effective against that specific mutation. |
Problem 2: I am not seeing a synergistic effect when combining my FLT3 inhibitor with a second agent.
| Possible Cause | Suggested Solution |
| Incorrect Dosing or Scheduling | Perform a dose-response matrix experiment to test a wide range of concentrations for both inhibitors to identify the optimal synergistic concentrations. The sequence of administration can also be critical. |
| Cell Line Specific Resistance Mechanisms | The chosen combination may not target the dominant resistance pathway in your specific cell line. Re-evaluate the underlying resistance mechanism using Western blotting and sequencing. |
| Drug-Drug Interactions | Ensure that the inhibitors are chemically compatible and that one does not interfere with the activity of the other through off-target effects. |
Quantitative Data Summary
Table 1: Examples of Combination Therapies to Overcome FLT3 Inhibitor Resistance in AML Cell Lines
| FLT3 Inhibitor | Cell Line | Combination Agent | Observed Effect |
| Midostaurin | FLT3-ITD mutant AML cell lines | Venetoclax (BCL-2 inhibitor) + Eht1864 (RAC1 inhibitor) | Overcame Midostaurin resistance[11] |
| Quizartinib | Quizartinib-resistant MOLM-13 | Palbociclib (CDK4/6 inhibitor) | Induced cell cycle arrest and apoptosis[5] |
| Gilteritinib | Gilteritinib-resistant MOLM-14 | FF-10101 (novel FLT3 inhibitor) | Overcame resistance, with a 4-fold increase in IC50 for the resistant line compared to the parental line.[12] |
| Sorafenib | Sorafenib-resistant FLT3 mutant AML cell lines | LY294002 (PI3K inhibitor) | Overcame resistance by interfering with the PI3K/Akt signaling pathway.[11] |
Table 2: IC50 Values of FLT3 Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | FLT3 Inhibitor | IC50 (nM) in Sensitive Cells | IC50 (nM) in Resistant Cells |
| Ba/F3-FLT3-ITD | PKC412 (Midostaurin) | ~10 | Not specified, but resistance is associated with reactivation of downstream pathways. |
| Molm14 | Lestaurtinib | 3.3 | 5.3 - 6.8 (in the presence of FLT3 ligand)[13] |
| MOLM-13 | MLN518 | 0.034 µM | >20 µM (for the resistant line)[14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed FLT3 inhibitor-sensitive and resistant AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add the FLT3 inhibitor and/or combination drug at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the FLT3 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of FLT3, AKT, ERK1/2, and STAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat 1 x 10^6 cells with the FLT3 inhibitor and/or combination drug for 24-48 hours.[15]
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[17] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Simplified FLT3 downstream signaling pathways.
Caption: Key mechanisms of resistance to FLT3 inhibitors.
Caption: Experimental workflow for overcoming FLT3 inhibitor resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Apoptosis assay [bio-protocol.org]
- 16. Flow cytometry analysis of apoptosis [bio-protocol.org]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Flt3-IN-13 inconsistent results in proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Flt3-IN-13 in proliferation assays. Inconsistent results in such assays can arise from a variety of factors, from experimental design to the inherent mechanism of the inhibitor and the specific characteristics of the assay used.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during proliferation assays with this compound.
Q1: My IC50 value for this compound is significantly different from published values or varies between experiments. What could be the cause?
A1: Discrepancies in IC50 values are a common issue and can stem from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to Flt3 inhibitors depending on their Flt3 mutation status (e.g., ITD, TKD, or wild-type), expression levels, and genetic background.
-
Assay Type: The choice of proliferation assay can dramatically impact results. Metabolic assays like MTT or MTS measure mitochondrial activity, which may not always correlate directly with cell number, especially with kinase inhibitors that can induce a cytostatic effect (cell cycle arrest) without immediate cell death. In such cases, cells might still be metabolically active, leading to an overestimation of cell viability.
-
Experimental Conditions: Variations in cell seeding density, incubation time with the inhibitor, and serum concentration in the media can all influence the apparent IC50. It is crucial to maintain consistency in these parameters.
-
Compound Stability and Handling: Ensure that this compound is properly dissolved and stored to maintain its activity. Repeated freeze-thaw cycles should be avoided.
Q2: I am observing high background or false positives/negatives in my proliferation assay. How can I troubleshoot this?
A2: High background or erroneous results can often be traced back to the assay methodology:
-
Assay Interference: Some compounds can directly interfere with the assay reagents. For example, compounds with reducing properties can lead to false positives in MTT assays by directly reducing the tetrazolium salt.[1][2] It is advisable to run a control with the inhibitor in cell-free media to check for any direct chemical reaction with the assay reagents.
-
Choice of Assay: Consider using a non-metabolic endpoint assay. Crystal violet staining, which measures adherent cell biomass, or direct cell counting using Trypan Blue exclusion, which assesses membrane integrity, can be more reliable alternatives to metabolic assays when working with kinase inhibitors.[3][4][5]
-
Contamination: Microbial contamination can interfere with most proliferation assays. Regularly check cell cultures for any signs of contamination.
Q3: My results show that this compound is not inhibiting proliferation in a known Flt3-mutant cell line. What should I do?
A3: If you observe a lack of efficacy in a cell line expected to be sensitive, consider the following:
-
Cell Line Integrity: Verify the identity and Flt3 mutation status of your cell line. Cell lines can be misidentified or their characteristics can drift over time with continuous passaging.
-
Resistance Mechanisms: Cells can develop resistance to Flt3 inhibitors through various mechanisms, including the acquisition of secondary mutations in the Flt3 kinase domain or the activation of bypass signaling pathways that promote proliferation independently of Flt3.[6]
-
Inhibitor Concentration and Incubation Time: Ensure you are using a sufficient concentration range and an appropriate incubation time to observe an effect. A time-course experiment can help determine the optimal endpoint.
Q4: Can the type of proliferation assay influence the interpretation of this compound's effect?
A4: Absolutely. As highlighted in A1 and A2, the choice of assay is critical. An MTT assay might suggest that this compound is less potent if it primarily causes cell cycle arrest rather than immediate cell death, as arrested cells can remain metabolically active. In contrast, a cell counting assay or a long-term colony formation assay would more accurately reflect the anti-proliferative effects. Therefore, it is often recommended to use orthogonal assays to confirm findings. For instance, complementing a metabolic assay with a direct cell count or a cytotoxicity assay can provide a more complete picture of the inhibitor's activity.
Quantitative Data Summary
Disclaimer: Specific quantitative data for this compound is not widely available in the public domain. The following table provides representative IC50 values for a similar Flt3 inhibitor, Flt3-IN-3, to illustrate the expected range of activity. Researchers should determine the IC50 for this compound in their specific cell lines of interest.
| Cell Line | Flt3 Mutation Status | Reported IC50 (Flt3-IN-3) | Reference |
| MV4-11 | Homozygous ITD | 300 nM | [7] |
| PL-21 | Heterozygous ITD | Not specified, but showed increased apoptosis | [7] |
| NB-4 | No ITD (Control) | No effect observed | [7] |
Experimental Protocols
Detailed Protocol: Cell Proliferation Assay using Crystal Violet Staining
This protocol is recommended for assessing the anti-proliferative effects of this compound as it measures cell biomass and is less susceptible to metabolic artifacts compared to tetrazolium-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., MV4-11 for Flt3-ITD positive)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Methanol
-
Sorensen's solution (0.1 M Sodium Citrate in 50% Ethanol, pH 4.2) or 10% acetic acid
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is advisable to prepare 2X concentrated solutions.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for the desired period (e.g., 72 hours).
-
-
Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the cells twice with 200 µL of PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plate air dry completely.
-
Add 50 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 100 µL of Sorensen's solution or 10% acetic acid to each well to solubilize the stain.
-
Incubate on a plate shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no cells) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Diagram of the Flt3 Signaling Pathway
Caption: Simplified Flt3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Proliferation Assay Results
Caption: A logical workflow to troubleshoot inconsistent this compound proliferation assay results.
References
- 1. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which viability test is better: MTT or trypan blue? | AAT Bioquest [aatbio.com]
- 3. files.eric.ed.gov [files.eric.ed.gov]
- 4. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [dspace.allegheny.edu]
Flt3-IN-13 long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Flt3-IN-13.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term use?
A1: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. While specific long-term stability data for this compound is not extensively published, data from structurally similar Flt3 inhibitors, such as Flt3-IN-4, suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For preparation of stock solutions, use high-purity, anhydrous DMSO to minimize the introduction of water, which can affect the compound's stability and solubility. For some related compounds, ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Q3: What are the general safety precautions for handling this compound?
A3: this compound is intended for research use only. Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[2] Avoid inhalation of the powder and prevent contact with skin and eyes.[2] All work with the powdered compound should be performed in a well-ventilated area or a chemical fume hood.
Q4: Is this compound light sensitive?
A4: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect all small molecule inhibitors from light to prevent potential degradation. Store stock solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guide
Issue 1: I am observing reduced or no activity of this compound in my cell-based assays.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.
-
Solution: Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use volumes to minimize freeze-thaw cycles. Always store aliquots at -80°C for long-term use.
-
-
Possible Cause 2: On-target Resistance. Target cells may have acquired secondary mutations in the Flt3 gene, such as in the tyrosine kinase domain (TKD), which can confer resistance to certain types of Flt3 inhibitors.[3]
-
Solution: Sequence the FLT3 gene in your resistant cell population to check for known resistance mutations (e.g., D835Y, F691L).[3] Consider using a different class of Flt3 inhibitor that is effective against the identified mutation.
-
-
Possible Cause 3: Off-target Resistance. Cancer cells can develop resistance by activating alternative survival pathways that bypass the need for FLT3 signaling, such as the RAS/MAPK or PI3K/AKT pathways.
-
Solution: Perform western blot analysis to probe for the activation status (phosphorylation) of key proteins in parallel signaling pathways (e.g., p-MEK, p-ERK, p-AKT) in your treated and untreated cells. If bypass activation is detected, consider combination therapy with an inhibitor targeting the activated pathway.
-
-
Possible Cause 4: High FLT3 Ligand (FL) Concentration. The presence of high concentrations of the FLT3 ligand (FL) in the cell culture media or in in vivo models can compete with the inhibitor and reduce its efficacy.[4]
-
Solution: If using serum-containing media, consider switching to a serum-free formulation or using serum with low endogenous FL levels. For in vivo studies, this can be a significant challenge and may require higher doses of the inhibitor.
-
Issue 2: The this compound stock solution appears cloudy or has precipitated.
-
Possible Cause 1: Poor Solubility. The compound may not be fully dissolved in DMSO.
-
Solution: Gently warm the solution to 37°C and vortex. If precipitation persists, sonication in a water bath for a short period may aid dissolution.
-
-
Possible Cause 2: Supersaturation and Precipitation upon Dilution. Concentrated stock solutions can precipitate when diluted into aqueous culture media.
-
Solution: Avoid making large dilutions directly from a highly concentrated stock. Perform serial dilutions. Ensure rapid mixing when adding the inhibitor to the final culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and solubility issues.
-
Issue 3: I am observing high background toxicity or off-target effects.
-
Possible Cause: High Inhibitor Concentration. The concentration of this compound being used may be too high, leading to inhibition of other kinases or cellular processes.
-
Solution: Perform a dose-response curve to determine the optimal concentration that inhibits FLT3 phosphorylation without causing excessive toxicity. Start with a concentration range around the reported IC50 value. For this compound, the IC50 for FLT3 is 2.26 µM.[5]
-
Quantitative Data
| Compound | Target(s) | IC50 | Cell Line | Assay Type |
| This compound | Topoisomerase II, FLT3 | 2.26 µM (both) | Not specified | Not specified |
| This compound | Proliferation | 0.48 ± 0.08 µM | HL-60 | Not specified |
| Flt3-ITD-IN-3 | FLT3-ITD | 0.59 µM | MOLM-14 | Proliferation |
| Flt3-ITD-IN-3 | FLT3-ITD | 0.14 µM | MOLM-13 | Proliferation |
| Flt3-ITD-IN-3 | FLT3-ITD | 0.41 µM | MV4-11 | Proliferation |
| Flt3-IN-4 | FLT3 | 7 nM | Not specified | Kinase Assay |
| Flt3-IN-4 | Proliferation | 0.022 ± 0.003 nM | MOLM-13 | MTT Assay |
| Flt3-IN-4 | Proliferation | 0.089 ± 0.001 nM | MV4-11 | MTT Assay |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is designed to determine the effect of this compound on the proliferation of leukemic cell lines.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Leukemic cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells. This will result in a final volume of 200 µL per well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-FLT3 (p-FLT3)
This protocol is used to assess the inhibitory activity of this compound on FLT3 autophosphorylation.
Materials:
-
This compound
-
Leukemic cell line with activated FLT3 (e.g., MV4-11)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing with Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-FLT3, anti-total-FLT3, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL reagent, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry can be used to quantify the levels of p-FLT3 relative to total FLT3 and the loading control.
Visualizations
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing Flt3-IN-13 toxicity in animal models
Disclaimer: The following information is based on the general knowledge of FMS-like tyrosine kinase 3 (FLT3) inhibitors and may not be specific to Flt3-IN-13. Researchers should always consult the manufacturer's specific product information and conduct their own dose-finding and toxicity studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicities associated with the use of this compound in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Severe weight loss (>15-20%) and lethargy in animals. | Dose-limiting toxicity. | - Immediately reduce the dose of this compound. - Monitor animals more frequently (at least twice daily). - Consider a dose-range finding study to determine the maximum tolerated dose (MTD). - Evaluate for signs of myelosuppression. |
| Signs of myelosuppression (e.g., pale paws, petechiae, opportunistic infections). | Inhibition of hematopoietic progenitor cells, potentially due to off-target inhibition of c-KIT.[1][2][3][4] | - Perform complete blood counts (CBCs) to assess hematopoietic parameters. - Reduce the dose or consider a more selective Flt3 inhibitor if available. - Co-administration of hematopoietic growth factors could be explored, but may confound results. |
| Gastrointestinal issues (e.g., diarrhea, poor appetite). | Common off-target effect of kinase inhibitors.[5][6][7] | - Ensure adequate hydration and nutrition. - Administer supportive care as recommended by a veterinarian. - Consider if the vehicle used for administration is contributing to the issue. |
| Variable or unexpected toxicity between animals. | Differences in individual animal metabolism, health status, or inconsistent drug administration. | - Ensure consistent and accurate dosing for all animals. - Use healthy, age- and weight-matched animals from a reputable supplier. - Increase the number of animals per group to account for individual variability. |
| Lack of efficacy at doses that are well-tolerated. | Insufficient target engagement or development of resistance. | - Confirm Flt3 inhibition in vivo using pharmacodynamic markers (e.g., p-FLT3 levels in target tissues). - Consider that the tumor model may have intrinsic or acquired resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of Flt3 inhibitors in animal models?
A1: The most common dose-limiting toxicity of Flt3 inhibitors is myelosuppression, which can lead to anemia, neutropenia, and thrombocytopenia.[1][4] This is often attributed to the simultaneous inhibition of both Flt3 and c-KIT, a related tyrosine kinase crucial for hematopoiesis. This phenomenon is sometimes referred to as "synthetic lethal toxicity".[1]
Q2: How can I minimize the myelosuppressive effects of this compound?
A2: To minimize myelosuppression, consider the following strategies:
-
Dose Optimization: Conduct a thorough dose-escalation study to identify the MTD.
-
Selective Inhibitors: If possible, use a second-generation Flt3 inhibitor with higher selectivity for Flt3 over c-KIT.[4][8][9]
-
Intermittent Dosing: Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) which may allow for hematopoietic recovery.
-
Combination Therapy: Combining a lower dose of this compound with another agent that has a different mechanism of action might enhance efficacy while minimizing toxicity. However, potential for overlapping toxicities should be carefully evaluated.[10]
Q3: What are the common non-hematological toxicities observed with Flt3 inhibitors?
A3: Besides myelosuppression, other reported toxicities include gastrointestinal issues (diarrhea, nausea), fatigue, and elevated liver enzymes.[5][6][7][11] The severity of these side effects is generally dose-dependent.
Q4: How should I monitor for toxicity in my animal studies?
A4: A comprehensive monitoring plan should include:
-
Daily Observations: Record body weight, food and water intake, clinical signs of distress (e.g., lethargy, ruffled fur), and any adverse reactions.
-
Hematological Monitoring: Perform regular CBCs (e.g., weekly) to assess for myelosuppression.
-
Serum Chemistry: At the end of the study, or if toxicity is suspected, analyze serum for markers of liver and kidney function.
-
Histopathology: Conduct a thorough histopathological examination of major organs at the end of the study to identify any tissue damage.
Q5: What is the mechanism of action of Flt3 inhibitors and how does it relate to toxicity?
A5: Flt3 inhibitors are small molecule drugs that block the activity of the FMS-like tyrosine kinase 3 (FLT3) receptor.[12] In certain leukemias, mutations in the FLT3 gene lead to its constitutive activation, driving cancer cell proliferation.[13] By inhibiting Flt3, these drugs can induce apoptosis in cancer cells. Toxicity arises when the inhibitor also blocks other important kinases, such as c-KIT in the bone marrow, leading to off-target effects.[2][3]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use a relevant mouse strain (e.g., NOD/SCID for xenograft studies) of a specific age and sex.
-
Group Allocation: Randomly assign mice to groups of 3-5 animals each. Include a vehicle control group.
-
Dose Escalation: Start with a low dose of this compound (e.g., based on in vitro IC50 values) and escalate the dose in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a set period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight daily. Euthanize animals that lose more than 20% of their initial body weight.
-
Perform clinical observations twice daily for signs of toxicity.
-
Collect blood samples for CBC analysis at baseline and at the end of the study.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% weight loss, severe clinical signs).
Protocol 2: In Vivo Efficacy and Toxicity Study
-
Animal Model and Tumor Implantation: Use an appropriate animal model with established tumors (e.g., subcutaneous xenografts of a human AML cell line with an FLT3 mutation).
-
Group Allocation: Once tumors reach a palpable size, randomize animals into treatment groups (vehicle control, this compound at one or more doses below the MTD).
-
Treatment: Administer this compound as determined by the MTD study.
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal survival.
-
-
Toxicity Monitoring:
-
Monitor body weight and clinical signs as in the MTD study.
-
Perform CBCs at regular intervals.
-
At the end of the study, collect blood for serum chemistry and tissues for histopathology.
-
Visualizations
References
- 1. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Current State of FLT3 Inhibition in Acute Myeloid Leukemia – Pitfalls and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials [frontiersin.org]
- 7. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety of FLT3 inhibitors in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving Flt3-IN-13 Bioavailability for In Vivo Studies
Welcome to the technical support center for Flt3-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo use of this compound, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and topoisomerase II, with IC50 values of 2.26 μM for both targets.[1] Its mechanism of action involves the inhibition of these key proteins, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a compound of interest for acute myeloid leukemia (AML) research.[1] Constitutive activation of the FLT3 receptor, often through internal tandem duplication (ITD) mutations, is a common driver of AML progression.[2][3][4]
Q2: I am observing poor efficacy of this compound in my animal model. What could be the underlying cause?
A2: Poor in vivo efficacy of a compound like this compound, despite potent in vitro activity, is often linked to low bioavailability. This means that after administration, an insufficient amount of the compound reaches the systemic circulation to exert its therapeutic effect. The primary reasons for low bioavailability of orally administered drugs are poor aqueous solubility and extensive first-pass metabolism. For many kinase inhibitors, which are often lipophilic molecules, poor solubility is a major hurdle.
Q3: How can I improve the oral bioavailability of this compound for my in vivo studies?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These approaches aim to increase the dissolution rate and/or the absorption of the drug. Common strategies include:
-
Co-solvent Systems: Using a mixture of solvents to dissolve the compound. A common formulation for preclinical in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline or water.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form by dispersing it in a polymer matrix.
Q4: Are there any recommended starting formulations for this compound in mice?
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline (or sterile water)
It is crucial to first determine the solubility of this compound in each of these components and in the final mixture to ensure the compound remains in solution at the desired concentration. The final formulation should be a clear solution.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution during formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Reduce the concentration: Try preparing a more dilute solution. 2. Optimize the vehicle: Adjust the ratio of the co-solvents. For example, increasing the percentage of PEG300 or Tween 80 might improve solubility. 3. Gentle heating and sonication: These can help dissolve the compound, but be cautious of potential degradation. Always check the stability of the compound under these conditions. |
| Animal shows signs of toxicity or distress after administration. | The vehicle itself or a high concentration of a particular solvent (e.g., DMSO) might be causing toxicity. | 1. Reduce the percentage of potentially toxic solvents: The concentration of DMSO in the final administered dose should be kept as low as possible, ideally below 10%. 2. Consider alternative vehicles: Explore other GRAS (Generally Recognized As Safe) excipients. 3. Administer a smaller volume: Ensure the gavage volume is within the recommended limits for the animal's weight (typically 5-10 mL/kg for mice). |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique or formulation instability. | 1. Ensure proper oral gavage technique: Confirm that the gavage needle is correctly placed to deliver the full dose to the stomach. 2. Prepare fresh formulations daily: Poorly soluble compounds can precipitate over time. 3. Ensure the formulation is a homogenous solution or a stable suspension. |
| Low plasma exposure (low AUC and Cmax) despite successful formulation. | Poor absorption from the GI tract or high first-pass metabolism. | 1. Consider alternative administration routes: Intraperitoneal (IP) or intravenous (IV) injection will bypass the gastrointestinal tract and first-pass metabolism, which can help determine if absorption is the primary issue. 2. Investigate co-administration with absorption enhancers: Certain excipients can improve intestinal permeability. 3. Evaluate for P-glycoprotein (P-gp) efflux: If this compound is a substrate for efflux pumps like P-gp, its absorption could be limited. |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for this compound
Objective: To prepare a clear, homogenous solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Based on the desired dose (in mg/kg) and the dosing volume (e.g., 10 mL/kg), calculate the required concentration of this compound in the final formulation.
-
Prepare the stock solution: Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but the stability of the compound should be considered.
-
Add co-solvents sequentially: a. To the DMSO stock solution, add the required volume of PEG300. Vortex thoroughly until the solution is clear and homogenous. b. Add the required volume of Tween 80 to the mixture. Vortex again until the solution is clear.
-
Add the aqueous component: Slowly add the sterile saline or water to the mixture while vortexing to reach the final desired volume.
-
Final inspection: The final formulation should be a clear solution. If any precipitation is observed, the formulation is not suitable for administration and needs to be optimized.
-
Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before use.
Example Formulation (for a final concentration of 2 mg/mL):
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and vortex well.
-
Add 50 µL of Tween 80 and vortex well.
-
Add 450 µL of sterile saline and vortex to obtain a final volume of 1 mL. The final concentration will be 2 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Protocol 2: Assessment of Oral Bioavailability in Mice
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of this compound in mice.
Materials:
-
This compound formulation (prepared as in Protocol 1)
-
This compound formulated for intravenous (IV) administration (typically dissolved in a vehicle suitable for injection, e.g., saline with a low percentage of a solubilizing agent)
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Oral gavage needles
-
Syringes for dosing and blood collection
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge for plasma separation
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage at the desired dose. Record the exact time of dosing.
-
Intravenous Group: Administer the this compound formulation via tail vein injection at a lower dose (e.g., 1-2 mg/kg). Record the exact time of dosing.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus, saphenous vein, or terminal cardiac puncture) at predetermined time points. A typical sampling schedule for an oral study might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. For an IV study, earlier time points are crucial (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Immediately after collection, process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for both the oral and IV groups.
-
Calculate the following pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin):
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time. Calculate AUC from time zero to the last measurable time point (AUC0-t) and extrapolate to infinity (AUC0-inf).
-
-
Calculate Absolute Oral Bioavailability (F%): F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of a Novel FLT3 Inhibitor in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 2.0 | 0.083 |
| AUC0-inf (ng*h/mL) | 4500 | 900 |
| Oral Bioavailability (F%) | 50% | - |
Note: This table presents hypothetical data for illustrative purposes, as specific pharmacokinetic data for this compound is not currently available in published literature.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the oral bioavailability of this compound.
References
Validation & Comparative
A Comparative Guide to Flt3-IN-13 and Quizartinib in FLT3-ITD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical FLT3 inhibitors, Flt3-IN-13 and quizartinib, with a focus on their performance in models relevant to FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) positive Acute Myeloid Leukemia (AML).
Introduction
Mutations in the FLT3 receptor are among the most common genetic alterations in AML, with the FLT3-ITD mutation being present in approximately 25% of cases and associated with a poor prognosis. This has made the constitutively active FLT3-ITD kinase a prime target for therapeutic intervention. Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor that has undergone extensive preclinical and clinical evaluation. This compound is a more recent preclinical compound identified as a dual inhibitor of FLT3 and topoisomerase II. This guide compares their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Mechanism of Action
FLT3-ITD Signaling Pathway
The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells. In wild-type cells, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell survival and proliferation. The FLT3-ITD mutation, a duplication of a segment within the juxtamembrane domain, disrupts the receptor's autoinhibitory function, leading to ligand-independent constitutive activation and aberrant downstream signaling, driving leukemogenesis.
Caption: FLT3-ITD Constitutive Signaling Pathway
This compound: This compound is a dual inhibitor, targeting both Topoisomerase II and FLT3 kinase.[1] Its mechanism involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] The dual-targeting nature suggests a broader, less specific mechanism compared to dedicated kinase inhibitors.
Quizartinib: Quizartinib is a highly potent and selective second-generation, type II FLT3 inhibitor.[2][3] It specifically binds to the inactive conformation of the FLT3 kinase, preventing its activation and subsequent downstream signaling.[2] This high selectivity for FLT3, particularly the FLT3-ITD mutation, is a key feature of its mechanism.
Comparative Efficacy: In Vitro Data
Direct comparative studies between this compound and quizartinib in the same FLT3-ITD models are not available in the public domain. The following tables summarize the available preclinical data for each compound. A significant caveat is that this compound's anti-proliferative activity was reported in a FLT3-wild type cell line (HL-60), which limits direct comparison to quizartinib's performance in FLT3-ITD-positive models.
Table 1: Kinase Inhibition Activity
| Compound | Target | IC₅₀ | Assay Type |
| This compound | FLT3 | 2.26 µM | Not Specified |
| Topoisomerase II | 2.26 µM | Not Specified | |
| Quizartinib | FLT3 Phosphorylation | 0.50 nM | Cellular Assay (MV4-11 cells) |
Table 2: Anti-Proliferative Activity in Leukemia Cell Lines
| Compound | Cell Line | FLT3 Status | IC₅₀ | Assay Type |
| This compound | HL-60 | Wild-Type | 0.48 µM | Not Specified |
| Quizartinib | MV4-11 | FLT3-ITD | 0.40 nM | Cell Viability Assay |
| MOLM-13 | FLT3-ITD | 0.89 nM | Cell Viability Assay | |
| MOLM-14 | FLT3-ITD | 0.73 nM | Cell Viability Assay |
The data clearly indicates that quizartinib is several orders of magnitude more potent than this compound in inhibiting both FLT3 kinase activity and the proliferation of FLT3-ITD-positive cells.
In Vivo Experimental Data
This compound: No in vivo experimental data for this compound is currently available in the public literature.
Quizartinib: Quizartinib has demonstrated significant anti-tumor activity in preclinical xenograft models of FLT3-ITD AML. In a mouse xenograft model using MV4-11 cells, oral administration of quizartinib led to dose-dependent tumor regression at doses of 1 mg/kg and higher, without significant impact on the body weight of the animals.[2][3]
Caption: General Workflow for an AML Xenograft Study
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the types of assays used to evaluate FLT3 inhibitors.
1. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase active site.
-
Principle: A competitive binding assay where the test compound displaces a fluorescently labeled ATP-competitive tracer from the kinase. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high Fluorescence Resonance Energy Transfer (FRET) signal. Inhibition is measured as a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare 3X solutions of the test compound, a kinase/Eu-labeled antibody mixture, and the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions.
-
Reaction Initiation: Add 5 µL of the kinase/antibody mixture, followed by 5 µL of the tracer solution to all wells.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies the number of viable cells based on the amount of ATP present.
-
Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which drives the luciferase reaction to produce a luminescent signal proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Plating: Seed leukemia cells (e.g., MOLM-13, MV4-11) in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to vehicle-treated controls and plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
3. In Vivo AML Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of an inhibitor.
-
Principle: Human AML cells are implanted into immunodeficient mice, where they form tumors. The effect of the therapeutic agent on tumor growth and animal survival is then monitored.
-
Protocol Outline:
-
Cell Preparation: Harvest FLT3-ITD positive cells (e.g., MOLM-13 or MV4-11) from culture. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish, typically reaching a volume of 100-200 mm³. Monitor tumor size by caliper measurements (Volume = (width)² x length / 2) two to three times per week.
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control (vehicle) groups. Administer the test compound (e.g., quizartinib) and vehicle via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity. At the endpoint, animals are euthanized, and tumors may be excised for further analysis (e.g., pharmacodynamics, biomarker studies).
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and vehicle groups to determine the anti-tumor efficacy.
-
Conclusion
The comparison between this compound and quizartinib reveals a significant disparity in their development stage, mechanism of action, and potency against FLT3-ITD.
-
Quizartinib is a well-characterized, highly potent, and selective FLT3-ITD inhibitor with a substantial body of preclinical and clinical data supporting its efficacy in relevant disease models. Its nanomolar potency makes it a benchmark compound for FLT3-ITD targeted therapy.
-
This compound is a preclinical compound with a dual-targeting mechanism against FLT3 and Topoisomerase II. Its reported potency against FLT3 is in the micromolar range, and its efficacy has been demonstrated in a FLT3-wild type cell line.
For researchers focused on FLT3-ITD-driven AML, quizartinib represents a clinically relevant and potent tool. This compound, with its dual mechanism, may represent an interesting chemical scaffold, but its significantly lower potency and lack of evaluation in FLT3-ITD models mean it is at a much earlier stage of investigation. Further studies would be required to determine if its dual-action provides any advantage in overcoming resistance or in treating other leukemia subtypes.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
Comparative Efficacy of FLT3 Inhibitors Against Resistance Mutations: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of various FMS-like tyrosine kinase 3 (FLT3) inhibitors against clinically relevant resistance mutations. While this document focuses on established inhibitors, it serves as a framework for evaluating the performance of novel compounds, such as Flt3-IN-13. The data presented is compiled from preclinical studies and is intended for an audience of researchers, scientists, and drug development professionals.
Introduction to FLT3 and Resistance Mechanisms
Mutations in the FLT3 receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] FLT3 inhibitors have emerged as a targeted therapy for this patient population. However, the development of resistance, often through secondary mutations in the FLT3 kinase domain, limits their long-term efficacy. Common resistance mutations include those in the activation loop (e.g., D835Y) and the gatekeeper residue (e.g., F691L).[1]
This guide compares the in vitro efficacy of several key FLT3 inhibitors against wild-type FLT3 and common resistance mutations.
FLT3 Signaling Pathway and Inhibition
The FLT3 signaling pathway plays a crucial role in the proliferation and survival of hematopoietic cells. Ligand binding to the FLT3 receptor induces dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. Mutations like internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to constitutive activation of the receptor, promoting leukemogenesis. FLT3 inhibitors are designed to block this aberrant signaling.
Caption: FLT3 signaling and points of inhibitor action and resistance.
Comparative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FLT3 inhibitors against cell lines expressing wild-type FLT3, FLT3-ITD, and common resistance mutations. Lower IC50 values indicate greater potency.
| Inhibitor | Target Mutation | Cell Line | IC50 (nM) | Reference |
| Gilteritinib | FLT3-ITD | Ba/F3 | 1.8 | [2] |
| FLT3-D835Y | Ba/F3 | 1.6 | [2] | |
| FLT3-ITD-D835Y | Ba/F3 | 2.1 | [2] | |
| FLT3-ITD-F691L | Ba/F3 | 22 | [2] | |
| Quizartinib | FLT3-ITD | Ba/F3 | 0.46 | [2] |
| FLT3-D835Y | Ba/F3 | 5.7 | [2] | |
| FLT3-ITD-D835Y | Ba/F3 | 35 | [2] | |
| Crenolanib | FLT3-ITD | Ba/F3 | 7.8 | [3] |
| FLT3-D835Y | Ba/F3 | 0.06 | [1] | |
| FLT3-ITD-D835Y | Ba/F3 | 35-62 | [1] | |
| FLT3-ITD-F691L | Ba/F3 | 49.7 | [3] | |
| Sorafenib | FLT3-ITD | MV4-11 | 69.3 ng/mL (~106 nM) | [4][5] |
| FLT3-TKD (general) | - | Inactive | [6][7] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Dilute the FLT3 enzyme, substrate (e.g., a generic peptide substrate or Myelin Basic Protein), ATP, and the test inhibitor (e.g., this compound) in the provided kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the test inhibitor, FLT3 enzyme, and the substrate/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60-120 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition of the test compound compared to a vehicle control and determine the IC50 value.[8][9][10]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed leukemia cell lines (e.g., MV4-11, MOLM-13, or Ba/F3 cells engineered to express specific FLT3 mutations) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) and incubate for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to a vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[11][12][13]
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel FLT3 inhibitor against resistance mutations.
Caption: A stepwise approach for testing novel FLT3 inhibitors.
Conclusion
The development of resistance to FLT3 inhibitors remains a significant clinical challenge. This guide provides a framework for comparing the efficacy of novel inhibitors like this compound against existing therapies. By evaluating the activity of new compounds against a panel of clinically relevant resistance mutations using standardized biochemical and cellular assays, researchers can better predict their potential clinical utility and guide further development. Type I inhibitors like gilteritinib and crenolanib generally show better activity against TKD mutations compared to Type II inhibitors such as quizartinib and sorafenib. The F691L gatekeeper mutation, however, can confer resistance to multiple classes of inhibitors. A comprehensive evaluation using the workflows and protocols outlined in this guide is essential for the successful development of next-generation FLT3 inhibitors.
References
- 1. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3 AML: Is There a Role for Sorafenib? [decisionpoint.medscape.com]
- 7. First Report of Sorafenib in Patients With Acute Myeloid Leukemia Harboring Non-Canonical FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: The Potent Synergy of FLT3 Inhibition and BCL-2 Blockade in Acute Myeloid Leukemia
An in-depth analysis of the combination of a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor and the BCL-2 inhibitor venetoclax reveals a powerful synergistic effect in preclinical models of FLT3-mutated Acute Myeloid Leukemia (AML), significantly outperforming either agent as a monotherapy. This guide synthesizes the available preclinical data, providing a comprehensive comparison for researchers and drug development professionals.
Mutations in the FLT3 gene are a common driver in AML, leading to uncontrolled proliferation and survival of leukemic cells. While FLT3 inhibitors have shown clinical activity, responses are often not durable. Similarly, venetoclax, a selective BCL-2 inhibitor, has demonstrated efficacy in AML, but resistance can emerge, particularly in patients with FLT3 mutations.[1][2] The combination of a potent FLT3 inhibitor, represented here by quizartinib, with venetoclax is a promising strategy to overcome these limitations.[3][4]
This guide will delve into the preclinical evidence supporting this combination, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways. While the initial query specified "Flt3-IN-13," a thorough search of the scientific literature did not yield substantial data for a compound with this specific identifier. Therefore, this guide utilizes data from preclinical studies of quizartinib (AC220), a potent and well-characterized second-generation FLT3 inhibitor, as a representative for a highly selective FLT3 inhibitor in the context of this combination therapy.[2][5]
Quantitative Data Summary
The following tables summarize the key preclinical findings from studies evaluating the combination of quizartinib and venetoclax in FLT3-ITD positive AML models.
Table 1: In Vivo Efficacy in FLT3-ITD+ AML Xenograft Models
| Treatment Group | Median Survival (days) | Change in Tumor Burden (Bioluminescence) | Spleen Weight (grams) | Reference |
| MV4;11 Xenograft Model | [3][4] | |||
| Vehicle | 28 | Baseline | ~0.45 | [3][4] |
| Venetoclax (100 mg/kg) | 35 | Moderate Reduction | ~0.25 | [3][4] |
| Quizartinib (5 mg/kg) | 42 | Significant Reduction | ~0.15 | [3][4] |
| Venetoclax + Quizartinib | >60 | Profound Reduction | ~0.10 | [3][4] |
| Molm13 Xenograft Model | [3][4] | |||
| Vehicle | 21 | Baseline | N/A | [3][4] |
| Venetoclax (100 mg/kg) | 25 | Modest Reduction | N/A | [3][4] |
| Quizartinib (2.5 mg/kg) | 30 | Significant Reduction | N/A | [3][4] |
| Venetoclax + Quizartinib | 45 | Profound Reduction | N/A | [3][4] |
| Patient-Derived Xenograft (PDX) Model (FLT3-ITD+) | [3] | |||
| Vehicle | N/A | N/A | ~0.6 | [3] |
| Venetoclax (100 mg/kg) | N/A | N/A | ~0.4 | [3] |
| Quizartinib (5 mg/kg) | N/A | N/A | ~0.2 | [3] |
| Venetoclax + Quizartinib | N/A | N/A | ~0.1 | [3] |
N/A: Not available in the cited source.
Table 2: In Vitro Activity in FLT3-ITD+ AML Cell Lines
| Cell Line | Treatment | Effect | Reference |
| MOLM-13 | Quizartinib (10nM) | ~70% cell viability | [6] |
| MV4-11 | Quizartinib | Potent inhibition of viability (IC50 ~0.062 µM) | [7] |
| MOLM-13 | Venetoclax + Quizartinib | Synergistic induction of apoptosis | [3][4] |
| Primary FLT3-ITD+ patient samples | Venetoclax (50nM) + Quizartinib (20nM) | Significant reduction in colony forming units compared to single agents | [4] |
Experimental Protocols
A detailed understanding of the methodologies used in these preclinical studies is crucial for interpretation and potential replication.
In Vivo Xenograft Studies
-
Animal Models: NOD/SCID/IL-2Rγnull (NSG) mice were utilized for their immunodeficient state, allowing for the engraftment of human AML cells.[3][4]
-
Cell Line Engraftment: For cell line-derived xenografts, NSG mice were inoculated with luciferase-expressing MV4;11 or Molm13 cells. Tumor engraftment was confirmed via bioluminescence imaging (BLI).[3][4]
-
Patient-Derived Xenograft (PDX) Models: For PDX models, primary AML patient samples (FLT3-ITD+) were engrafted into NSG mice.[3]
-
Treatment Administration: Mice were treated orally with vehicle, venetoclax (100 mg/kg), quizartinib (2.5 or 5 mg/kg), or the combination, once daily for a specified duration (e.g., 21 or 28 days).[3][4]
-
Efficacy Assessment: Treatment efficacy was evaluated by monitoring overall survival, changes in tumor burden using bioluminescence imaging, and spleen weight at the end of the study.[3][4]
In Vitro Assays
-
Cell Lines and Primary Samples: Studies utilized FLT3-ITD positive human AML cell lines such as MV4;11 and MOLM-13, as well as primary patient samples.[3][4][6][7]
-
Cell Viability and Apoptosis Assays: Cell viability was assessed using assays such as the MTS assay after 72 hours of drug exposure. Apoptosis was measured by methods like Annexin V/PI staining followed by flow cytometry.[7]
-
Colony Forming Assays: Primary patient samples were treated with the indicated drugs in methylcellulose medium for 14 days. The number of colony-forming units was then counted to assess the impact on clonogenic growth.[4]
-
Synergy Analysis: The synergistic effect of the drug combination was determined using methods such as the Bliss synergy model.[3]
Signaling Pathway and Mechanisms of Action
The synergistic activity of quizartinib and venetoclax stems from their complementary mechanisms of action targeting key survival pathways in FLT3-mutated AML.
Caption: FLT3 and BCL-2 signaling pathways and inhibitor targets.
FLT3-ITD mutations lead to the constitutive activation of the FLT3 receptor, which in turn activates several downstream pro-survival signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK.[8][9] These pathways promote the expression of anti-apoptotic proteins like MCL-1 and BCL-XL, contributing to the survival of leukemic cells. Quizartinib, by directly inhibiting the FLT3 kinase, blocks these upstream signals.
Venetoclax targets BCL-2, a key anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing cell death. By inhibiting BCL-2, venetoclax releases these pro-apoptotic proteins, triggering apoptosis. Preclinical evidence suggests that FLT3 inhibition can decrease the expression of MCL-1 and BCL-XL, making the cells more dependent on BCL-2 for survival.[3][4] This creates a state of "BCL-2 addiction" that is then effectively targeted by venetoclax, leading to a potent synergistic anti-leukemic effect.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 5. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for Flt3 Inhibitors in a Research Environment
Researchers and laboratory personnel handling specialized chemical compounds like Flt3 inhibitors must adhere to stringent safety and disposal protocols to ensure personal safety and environmental compliance. While a specific Safety Data Sheet (SDS) for a compound labeled "Flt3-IN-13" is not publicly available, this guide provides essential, immediate safety and logistical information based on general principles for handling potent, research-grade kinase inhibitors. This information should be supplemented by consulting the specific SDS provided by the manufacturer for the compound in use.
General Safety and Handling Precautions
Before handling any potent chemical compound, it is imperative to review the specific Safety Data Sheet (SDS). The SDS provides critical information regarding physical and chemical properties, health hazards, and emergency procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or other protective clothing.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.
-
Ensure easy access to an eyewash station and a safety shower.
Quantitative Data Summary for a Typical Flt3 Inhibitor
The following table summarizes typical quantitative data that would be found in a Safety Data Sheet for a research-grade Flt3 inhibitor. This data is for illustrative purposes and may not reflect the exact properties of "this compound".
| Property | Typical Value/Information |
| Physical State | Solid (powder) |
| Solubility | Soluble in organic solvents such as DMSO. |
| Storage Temperature | Store at -20°C for long-term stability. |
| Hazard Statements | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. |
| Disposal Consideration | Contact a licensed professional waste disposal service. Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1] |
Experimental Protocol: Small Spill Neutralization and Cleanup
This protocol outlines the steps for managing a small spill of a research-grade Flt3 inhibitor powder.
Materials:
-
Personal Protective Equipment (PPE) as described above.
-
Absorbent, non-combustible material (e.g., vermiculite, sand).
-
A sealed, labeled waste container.
-
Soap and water.
Procedure:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.
-
Contain the Spill: Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material.
-
Collect the Material: Carefully sweep up the absorbed material and place it into a sealed, labeled waste container for hazardous chemical waste.
-
Clean the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Waste: Dispose of the sealed waste container and any contaminated cleaning materials as hazardous waste according to your institution's and local regulations.
Logical Workflow for Chemical Waste Disposal
The proper disposal of chemical waste is a critical component of laboratory safety. The following diagram illustrates the decision-making process for the disposal of a research chemical like an Flt3 inhibitor.
Caption: Decision workflow for proper chemical waste disposal in a laboratory setting.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all applicable local, state, and federal regulations for chemical handling and disposal. If an SDS for "this compound" is unavailable, the compound should be handled and disposed of as a hazardous substance.
References
Personal protective equipment for handling Flt3-IN-13
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Flt3-IN-13. The following procedures are based on best practices for handling potent, small molecule kinase inhibitors in a laboratory setting. It is crucial to supplement this guidance with a thorough review of any available specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Goggles or Glasses | Use chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Handling and Storage
Proper operational procedures and storage are critical to maintaining a safe laboratory environment and ensuring the integrity of the compound.
| Aspect | Procedure |
| Receiving and Unpacking | Inspect the package for any signs of damage upon receipt. Unpack in a designated area, preferably within a fume hood. Verify the container is sealed and intact. |
| Weighing and Reconstitution | Weighing of the solid compound must be performed in a fume hood. Use a dedicated enclosure or a balance shield to minimize the dispersion of airborne particles. When reconstituting, add the solvent slowly to the solid to avoid splashing. |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations. |
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Cleanup Protocol
| Spill Size | Procedure |
| Small Spill (Solid) | 1. Gently cover the spill with absorbent paper towels to avoid raising dust. 2. Dampen the towels with a suitable solvent (e.g., ethanol) to wet the powder. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. 5. Clean the spill area with soap and water. |
| Small Spill (Liquid) | 1. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[1] 2. Work from the outside of the spill inwards to prevent spreading.[2] 3. Collect the absorbed material using non-sparking tools.[1] 4. Place the waste in a sealed, labeled container for hazardous waste disposal. 5. Decontaminate the area with an appropriate solvent followed by soap and water. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert others in the vicinity and notify your institution's Environmental Health and Safety (EHS) department. 3. Prevent entry into the affected area. 4. Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill. |
First Aid and Exposure Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, paper towels, and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a sealed and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Empty Containers | Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] Deface the original label and dispose of the container as recommended by your institution's EHS office. |
Flt3 Signaling Pathway
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Ligand binding to the Flt3 receptor induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades.[5]
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. vumc.org [vumc.org]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
